Triethyloxonium hexachloroantimonate
Overview
Description
Triethyloxonium hexachloroantimonate is a chemical compound of antimony . It has a specific function of conjugating reduced glutathione to a wide number of exogenous and endogenous hydrophobic electrophiles .
Synthesis Analysis
Triethyloxonium hexachloroantimonate is a selective oxidant of aromatic donors (ArH), and it allows the facile preparation and isolation of crystalline paramagnetic salts .Molecular Structure Analysis
The molecular structure of Triethyloxonium hexachloroantimonate is represented by the linear formula: (C2H5)3OSbCl6 . It has a molecular weight of 437.66 .Chemical Reactions Analysis
Triethyloxonium hexachloroantimonate is a selective oxidant of aromatic donors (ArH), allowing the facile preparation and isolation of crystalline paramagnetic salts . It decomposes to ethyl chloride, diethyl ether, and antimony pentachloride .Physical And Chemical Properties Analysis
Triethyloxonium hexachloroantimonate appears as a white to off-white powder or crystals . It has a storage temperature of -20°C .Scientific Research Applications
Oxidation of Aromatic Donors
Triethyloxonium hexachloroantimonate (Et3O+SbCl6-) is a selective oxidant for aromatic donors (ArH). It facilitates the easy preparation and isolation of crystalline paramagnetic salts for X-ray structure determination of various aromatic cation radicals. Its mechanism is related to a prior ethyl transfer from oxygen to chlorine within the ion pair (Rathore, Kumar, Lindeman, & Kochi, 1998).
Behavior in Dichloromethane Solvent
The dissociation of triethyloxonium hexachloroantimonate ion-pairs in dichloromethane has been studied. Gas-chromatographic and spectrophotometric analysis confirmed its decomposition to ethyl chloride, diethyl ether, and antimony pentachloride. Conductivity measurements of antimony pentachloride in dichloromethane were used to estimate equilibrium constants (Eley, Monk, & Rochester, 1976).
Quaternization of Electron-Deficient Pyridines
Triethyloxonium hexachloroantimonate is used as a quaternizing agent, causing β-elimination with the formation of protic pyridinium salt and ethylene. It's an efficient agent for the quaternization of nitropyridines containing an additional electron-withdrawing substituent (Mit'kin & Yurovskaya, 2000).
Photophysical Investigations
The treatment of [8]cycloparaphenylene (CPP) with triethyloxonium hexachloroantimonate results in an isolable radical cation of the parent carbon nanohoop. Time-dependent density functional theory (DFT) calculations were used to examine these optical absorptions, revealing a delocalized, quinoidal carbon nanohoop. The formation of an unusually strong charge-resonance complex was observed upon mixing with neutral [8]cycloparaphenylene (Golder, Wong, & Jasti, 2013).
Kinetics and Exchange Interaction with Esters
The kinetics of the exchange of triethyloxonium hexachloroantimonate with butyl acetate were investigated, providing insights into the chain transfer in cationic polymerization of cyclic ethers. An intermediate complex compound of the type of an oxonium salt was proposed, forming through a cyclic donor-acceptor transition complex (Efremova, Roshchupkin, Rozenberg, & Enikolopyan, 1969).
Synthesis of Soluble Hexa-peri-hexabenzocoronene
Triethyloxonium hexachloroantimonate is used in the synthesis of soluble hexa-peri-hexabenzocoronene (HBC) from hexaphenylbenzene (HPB). The availability of HBC allows the isolation of its pure cation-radical salt using various chemical oxidants, including triethyloxonium hexachloroantimonate (Rathore & Burns, 2003).
Safety And Hazards
Future Directions
Triethyloxonium hexachloroantimonate has been used as an oxidant in the preparation of carbon nanohoops . It has potential applications in the field of wearable electronics, where thermoelectric materials can efficiently convert the temperature difference between body and environment into electrical energy .
properties
IUPAC Name |
hexachloroantimony(1-);triethyloxidanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWUSZRAYQUNCY-UHFFFAOYSA-H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl6OSb | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethyloxonium hexachloroantimonate | |
CAS RN |
3264-67-3 | |
Record name | Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3264-67-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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